N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethoxyphenyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxalamide group, a morpholino group, and a dimethylamino group . These groups could potentially confer various properties to the molecule, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its structure and the functional groups it contains. For example, the amide group could potentially undergo hydrolysis, and the dimethylamino group could participate in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Synthesis and Complexation with Metals
A study focused on the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, which are tellurated derivatives of morpholine. These compounds were then used to create complexes with palladium(II) and mercury(II), revealing insights into their coordination chemistry and potential for creating new organometallic compounds (Singh et al., 2000).
Neurokinin-1 Receptor Antagonist
Research on an orally active, water-soluble neurokinin-1 receptor antagonist highlights the development of compounds with significant potential in treating emesis and depression. The compound studied showcases the importance of water solubility and oral activity for clinical administration, which may be relevant for designing new therapeutic agents (Harrison et al., 2001).
Fluorescent Probe for Hypoxic Cells
A novel fluorescent probe was developed for selective detection of hypoxia, incorporating a 4-nitroimidazole moiety as a hypoxic trigger. This research illustrates the application of complex organic molecules in biomedical imaging, potentially guiding the use of "N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethoxyphenyl)oxalamide" in similar contexts (Feng et al., 2016).
Anticancer Activities of Copper(II) Complexes
A study on binuclear copper(II) complexes, which include ligands with dimethylamino and morpholino groups, demonstrated potent anticancer activities and interactions with DNA. This suggests a potential avenue for "N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethoxyphenyl)oxalamide" in developing anticancer agents or in studying DNA interactions (Li et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-4-32-22-8-6-5-7-20(22)26-24(30)23(29)25-17-21(28-13-15-31-16-14-28)18-9-11-19(12-10-18)27(2)3/h5-12,21H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCPVXZACRHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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